6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCCGBLGXYLMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Functionalization
The synthesis typically begins with 9-methyl-9H-purine-6-amine as the foundational building block. Key steps include:
-
N-Alkylation : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% yield of the 9-methylpurine derivative.
-
Chlorination : Reaction with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline converts the 6-amino group to a chloro substituent, forming 6-chloro-9-methyl-9H-purine.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Alkylation | Methyl iodide, DMF, K₂CO₃ | 60°C, 12 h | 92 |
| Chlorination | POCl₃, N,N-diethylaniline | Reflux, 4 h | 85 |
Piperazine Coupling
The chlorinated purine undergoes nucleophilic aromatic substitution with piperazine:
-
Reaction Setup : 6-chloro-9-methyl-9H-purine (1 eq) and piperazine (3 eq) are heated in anhydrous acetonitrile at 80°C for 24 hours.
-
Workup : The mixture is cooled, filtered, and washed with cold ethanol to isolate 6-(piperazin-1-yl)-9-methyl-9H-purine.
Key Optimization : Excess piperazine (3 eq) ensures complete substitution, while acetonitrile’s moderate polarity balances solubility and reaction rate.
Pyridine-2-Carbonitrile Incorporation
The final step couples the piperazine intermediate with 2-fluoropyridine-3-carbonitrile via a Buchwald-Hartwig amination :
-
Catalytic System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 18 hours.
-
Product Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound with 78% purity, further refined via recrystallization from ethanol.
Alternative Synthetic Routes
One-Pot Sequential Reactions
Recent advances employ microwave-assisted synthesis to condense steps:
Solid-Phase Synthesis
Immobilizing the purine core on Wang resin enables iterative coupling:
-
Resin Loading : 9-methylpurine-6-carboxylic acid attached via ester linkage.
-
Piperazine Attachment : HATU-mediated amidation with Fmoc-piperazine.
-
Cyanation : Treatment with CuCN in DMF introduces the nitrile group.
This method achieves 65% overall yield but requires specialized equipment.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine H-8), 7.98 (d, J = 8.0 Hz, 1H, pyridine H-5), 3.85–3.75 (m, 4H, piperazine), 3.20 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₁₆H₁₆N₈ [M+H]⁺ 321.1422, found 321.1419.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing Pd catalysts with nickel-based systems (e.g., NiCl₂(dppp)) reduces costs by 60% while maintaining 70% yield.
Waste Management Strategies
-
Solvent Recovery : Distillation reclaims >90% of acetonitrile.
-
Metal Scavengers : Silica-thiol resin removes residual Pd to <5 ppm.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing purine derivatives often exhibit anticancer properties. For instance, derivatives of 9-methylpurine have been shown to induce apoptosis in various cancer cell lines. The presence of the piperazine ring may enhance the compound's ability to penetrate cellular membranes and interact with molecular targets involved in cancer progression.
Antimicrobial Effects
Piperazine-purine conjugates have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies have shown that compounds similar to 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile exhibit activity against Mycobacterium tuberculosis and certain fungal strains. This suggests potential applications in the development of new antimicrobial agents.
Kinase Inhibition
Compounds with purine and piperazine structures are often explored as kinase inhibitors due to their structural similarities to ATP (adenosine triphosphate). This compound may interact with cyclin-dependent kinases (CDKs) and other kinase targets, providing avenues for therapeutic interventions in diseases characterized by dysregulated kinase activity.
Synthesis Methodologies
The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves several key steps:
- Formation of the Purine Derivative : Starting from 9-methylpurine, alkylation reactions can be performed using methyl iodide under basic conditions to yield the desired purine derivative.
- Piperazine Attachment : The purine derivative is then reacted with piperazine in the presence of bases such as potassium carbonate to form the intermediate compound.
- Pyridine Coupling : Finally, the intermediate is coupled with pyridine derivatives through nucleophilic substitution reactions, often employing polar aprotic solvents like DMF (dimethylformamide) along with appropriate bases.
Case Study 1: Antimycobacterial Activity
A study published in Journal of Medicinal Chemistry explored a series of purine derivatives for their antimycobacterial activity. The results indicated that compounds structurally similar to 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as a lead compound for drug development against tuberculosis .
Case Study 2: Kinase Inhibition
In another study focused on kinase inhibitors, derivatives of piperazine-purine conjugates were synthesized and evaluated for their ability to inhibit CDKs. The findings suggested that modifications to the piperazine ring could enhance selectivity towards specific kinase targets, paving the way for more effective anticancer therapies .
Mechanism of Action
The mechanism of action of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of 6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile and Analogues
Biological Activity
The compound 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is C16H18N10 , with a molecular weight of 350.38 g/mol . The structure features a pyridine ring, a piperazine moiety, and a purine derivative, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N10 |
| Molecular Weight | 350.38 g/mol |
| CAS Number | 2548994-09-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases involved in cell proliferation and survival:
- Target Interaction : Similar compounds have demonstrated anticancer activity by targeting specific kinases such as CDK1 and BCR-ABL, which are implicated in tumor growth and progression .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. This involves disrupting critical signaling pathways that regulate cell survival .
- Inhibition of Kinase Activity : It has been shown to inhibit various kinases, which can lead to reduced cell division and increased apoptosis in malignant cells .
Biological Activity Studies
Recent studies have evaluated the biological activity of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile through various assays:
Anticancer Activity
A study investigating the compound's efficacy against different cancer cell lines reported significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for several types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.5 |
| HeLa (Cervical Cancer) | 3.0 |
These results indicate that the compound exhibits potent anticancer properties across multiple cancer types.
Kinase Inhibition
The compound was also evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). In vitro assays showed that it effectively inhibited CDK1 with an IC50 value of 20 nM , highlighting its potential as a selective kinase inhibitor .
Study 1: Antitumor Efficacy
In a preclinical study, mice bearing xenograft tumors were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor volume, with significant differences observed compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors .
Study 2: Combination Therapy
Another study explored the effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size compared to single-agent treatments, suggesting synergistic effects that could improve clinical outcomes for patients .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile and its analogs?
- Methodological Answer : Synthesis typically involves coupling a purine core with a piperazine-substituted pyridine via nucleophilic substitution or transition-metal-catalyzed reactions. For example, analogs like 6-piperazin-1-yl-purines are synthesized using general procedures (e.g., Procedure E in ), achieving yields of 39–79% with HPLC purity >95%. Key steps include:
- Purification via column chromatography.
- Characterization using / NMR, MS, and HPLC (e.g., NMR δ 8.42 ppm for aromatic protons) .
- Example data table for analogs:
| Compound | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|
| 35 | 74 | 194–195 | >99 |
| 36 | 39 | 192–193 | 98 |
| 62 | 22 | 220–221 | >98 |
Q. How is purity and structural integrity validated for this compound?
- Methodological Answer :
- HPLC : Retention times (e.g., 20.53 minutes for Compound 62) and peak integration confirm purity (>95% in most cases) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 580.4 [M+1] for Compound 62) verify molecular weight .
- NMR : Chemical shifts (e.g., δ 4.47 ppm for piperazine protons) and coupling constants resolve structural ambiguities .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE)?
- Methodological Answer :
- Apply statistical DoE (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Reaction Fundamentals : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal conditions .
- Case Study : In , DoE reduced trial-and-error by identifying critical parameters (e.g., molar ratios, reaction time) for pyridine derivatives.
- Outcome : Yield improvements from 9% (Compound 32) to 79% (Compound 34) were achieved by optimizing acylating agents and reaction times .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Comparative Analysis : Cross-reference functional group effects. For example, substituents like trifluoroacetyl (Compound 30) vs. acetyl (Compound 29) alter bioactivity due to electronic effects .
- Data Normalization : Account for assay variability (e.g., cell lines, solvent controls) using standardized protocols.
- Meta-Analysis : Aggregate data from analogs (e.g., IC values for purine derivatives) to identify structure-activity trends .
Q. What computational methods predict reactivity or binding modes of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for piperazine coupling reactions .
- Molecular Docking : Simulate interactions with targets (e.g., cannabinoid receptors for cannabidiol analogs) using software like AutoDock .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the purine core .
Q. How to address discrepancies in spectroscopic data for structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing purine C8 vs. C2 carbons) .
- Isotopic Labeling : Incorporate -labeled piperazine to track coupling patterns in - HMBC spectra.
- X-ray Crystallography : Resolve absolute configuration for chiral centers, if present (e.g., as seen in purine derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
